molecular formula C18H18N2O2S B7452166 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide

Cat. No. B7452166
M. Wt: 326.4 g/mol
InChI Key: DSUWMPCMSPALRG-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide, also known as BZETA, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide is not fully understood. However, it is believed that N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide exerts its biological activity by interacting with specific targets in cells. In medicinal chemistry, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been shown to selectively bind to neuronal membranes and enhance the fluorescence signal, making it a potential tool for imaging neuronal activity.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In medicinal chemistry, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been shown to inhibit the activity of specific enzymes involved in cancer cell growth. In neuroscience, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been shown to selectively bind to neuronal membranes and enhance the fluorescence signal, allowing for the visualization of neuronal activity. In materials science, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been shown to have unique optical and electronic properties, making it a potential candidate for the development of new materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. Additionally, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been shown to have unique properties that make it a potential candidate for various applications. However, one of the limitations of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.

Future Directions

There are numerous future directions for the study of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide. In medicinal chemistry, further studies are needed to determine the efficacy of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide as a potential drug candidate for the treatment of various diseases. In neuroscience, further studies are needed to optimize the use of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide as a fluorescent probe for imaging neuronal activity. In materials science, further studies are needed to explore the potential applications of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide in the development of new materials with unique properties.
Conclusion:
In conclusion, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide is a relatively simple process, and the compound has been studied for its potential use in medicinal chemistry, neuroscience, and materials science. While the mechanism of action of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide is not fully understood, it has been shown to have various biochemical and physiological effects. Future studies are needed to further explore the potential applications of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide in various fields.

Synthesis Methods

The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide involves the reaction between 2-aminothiophenol and 3-methoxybenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final compound, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide. The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide is a relatively simple process, and the compound can be obtained in high yield.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been widely studied for its potential application in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been studied for its potential use as a fluorescent probe for imaging neuronal activity. In materials science, N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide has been explored for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-14-6-4-5-13(11-14)12-17(21)19-10-9-18-20-15-7-2-3-8-16(15)23-18/h2-8,11H,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUWMPCMSPALRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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